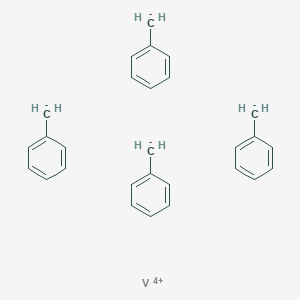

Vanadium(4+) tetrakis(phenylmethanide)

説明

Vanadium(4+) tetrakis(phenylmethanide) is a coordination complex with a vanadium(IV) center coordinated to four phenylmethanide (benzyl anion, C₆H₅CH₂⁻) ligands. The phenylmethanide ligands contribute steric bulk and electronic stabilization, influencing the compound’s solubility, thermal stability, and reactivity.

特性

CAS番号 |

41328-40-9 |

|---|---|

分子式 |

C28H28V |

分子量 |

415.5 g/mol |

IUPAC名 |

methanidylbenzene;vanadium(4+) |

InChI |

InChI=1S/4C7H7.V/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;/q4*-1;+4 |

InChIキー |

LVXXFBKVVYQRIS-UHFFFAOYSA-N |

正規SMILES |

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[V+4] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of vanadium(4+) tetrakis(phenylmethanide) typically involves the reaction of vanadium(IV) chloride with phenylmethanide ligands under an inert atmosphere. The reaction is usually carried out in a non-polar solvent such as toluene or hexane. The general reaction can be represented as: [ \text{VCl}_4 + 4 \text{PhCH}_2^- \rightarrow \text{V(PhCH}_2)_4 + 4 \text{Cl}^- ]

Industrial Production Methods: While specific industrial production methods for vanadium(4+) tetrakis(phenylmethanide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Types of Reactions:

Oxidation: Vanadium(4+) tetrakis(phenylmethanide) can undergo oxidation reactions, where the vanadium center is oxidized to a higher oxidation state.

Reduction: The compound can also be reduced to lower oxidation states of vanadium.

Substitution: Ligand substitution reactions can occur, where the phenylmethanide ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.

Major Products:

Oxidation: Higher oxidation state vanadium complexes.

Reduction: Lower oxidation state vanadium complexes.

Substitution: New vanadium complexes with different ligands.

科学的研究の応用

Vanadium(4+) tetrakis(phenylmethanide) has several applications in scientific research:

Catalysis: It can act as a catalyst in organic synthesis reactions, particularly in polymerization and oxidation reactions.

Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.

Biological Studies: Research is ongoing to explore its potential biological activity and its interactions with biomolecules.

作用機序

The mechanism by which vanadium(4+) tetrakis(phenylmethanide) exerts its effects depends on the specific reaction or application. In catalysis, the vanadium center can facilitate electron transfer processes, activating substrates for subsequent reactions. The phenylmethanide ligands can also play a role in stabilizing reactive intermediates and influencing the overall reactivity of the compound.

類似化合物との比較

Table 1: Key Properties of Selected Tetrakis Metal Complexes

Physical and Chemical Properties

- Thermal Stability: Phenylmethanide ligands enhance thermal stability compared to alkylamide ligands (e.g., tetrakis(ethylmethylamino)vanadium decomposes at ~150°C ), while aromatic ligands like 2-naphthoate stabilize vanadium complexes up to 300°C . Steric hindrance from phenylmethanide ligands may reduce volatility, contrasting with the high volatility of amido-vanadium complexes used in ALD .

Redox Behavior :

Toxicity and Environmental Impact

- While vanadium compounds are generally less toxic than heavy metals like Pb²⁺ or Hg²⁺, their environmental impact depends on ligand release. For instance, tetrakis(ethylmethylamino)vanadium requires careful handling due to volatile byproducts , whereas phenylmethanide ligands may pose lower volatility risks. Comparative cytotoxicity studies, as seen in porphyrin and dipeptide chelators , could inform safer design principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。